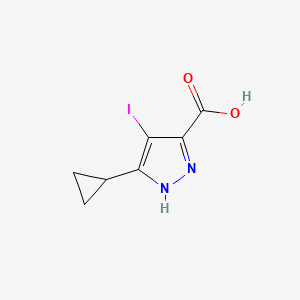

5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid

Beschreibung

BenchChem offers high-quality 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O2/c8-4-5(3-1-2-3)9-10-6(4)7(11)12/h3H,1-2H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNBDWNCYJPJBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NN2)C(=O)O)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Properties & Functionalization Guide: 5-Cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid

Executive Summary: The "Linchpin" Scaffold

5-Cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid represents a "privileged scaffold" in modern drug discovery. It combines three distinct vectors for diversification within a compact, rigid heteroaromatic core. Its value lies in the orthogonality of its reactive sites: the C4-iodine serves as a handle for transition-metal catalyzed cross-couplings (Suzuki, Sonogashira), the C3-carboxylic acid allows for rapid amide library generation, and the C5-cyclopropyl group provides metabolic stability and unique 3D topology often superior to simple alkyl chains.

This guide details the physicochemical profile, reactivity patterns, and validated protocols for manipulating this molecule, addressing the specific challenges of pyrazole tautomerism and regioselectivity.[1]

Structural Analysis & Physicochemical Profile

Understanding the behavior of this molecule requires a deep look at its electronic environment. The pyrazole ring is electron-rich, but the substituents create a "push-pull" system.

Tautomerism and Nomenclature

The molecule exists in a tautomeric equilibrium. While the IUPAC name specifies the 1H position, in solution, the proton shuttles between N1 and N2.

-

Tautomer A (3-carboxy): The proton is on the nitrogen adjacent to the cyclopropyl group.

-

Tautomer B (5-carboxy): The proton is on the nitrogen adjacent to the carboxylic acid.

Impact: This equilibrium complicates N-alkylation (see Section 3.3). The presence of the cyclopropyl group (steric bulk) and the carboxylic acid (hydrogen bond donor/acceptor) influences the population ratio, often favoring the tautomer where the proton can hydrogen bond with the carbonyl oxygen (Tautomer B) or avoid the steric bulk of the cyclopropyl group.

Key Physicochemical Constants[2]

| Property | Value (Approx.) | Mechanistic Insight |

| pKa (COOH) | 3.2 – 3.6 | The electron-withdrawing iodine at C4 and the pyrazole ring itself increase acidity compared to benzoic acid (pKa 4.2). |

| pKa (NH) | 13.0 – 13.5 | The pyrazole NH is weakly acidic. Deprotonation requires bases like Cs₂CO₃, K₂CO₃, or NaH. |

| LogP | 1.8 – 2.1 | The cyclopropyl group adds significant lipophilicity compared to a methyl group, improving membrane permeability without the metabolic liability of a tert-butyl group. |

| H-Bond Donors | 2 (NH, OH) | Critical for binding affinity in kinase hinge regions. |

| H-Bond Acceptors | 3 (N, C=O, OH) |

Reactivity & Functionalization Pathways[3][4]

The molecule functions as a tri-functional hub. The diagram below illustrates the orthogonal reactivity vectors.

[2]

The C4-Iodine: The "Linchpin"

The C-I bond at position 4 is highly reactive toward oxidative addition by Palladium(0).

-

Reactivity: I > Br >> Cl. The iodine allows for coupling at milder temperatures (often <80°C) compared to bromides.

-

Constraint: The free carboxylic acid and NH can poison sensitive catalysts or sequester palladium.

-

Strategy: It is highly recommended to protect the N1 position (e.g., SEM, THP, or Boc) or perform esterification of the acid prior to Suzuki coupling to prevent catalyst deactivation and side reactions (protodeiodination).

The C3-Carboxylic Acid

Standard amide coupling protocols apply. However, the proximity of the N-H and the Iodine requires care.

-

Activation: HATU or T3P are preferred over EDC/HOBt to minimize racemization (if chiral amines are used) and improve yield.

-

Self-Reactivity: In the presence of strong base and heat, intramolecular cyclization involves the amide and the adjacent nitrogen is possible if the nitrogen is unprotected.

The N1-Nitrogen: The Regioselectivity Challenge

Alkylation of this scaffold is non-trivial due to the tautomerism described in 2.1.

-

The Problem: Alkylation with R-X (e.g., MeI, BnBr) typically yields a mixture of 1,3- and 1,5- isomers.

-

Electronic vs. Steric Control:

-

Sterics: The cyclopropyl group at C5 is bulky. Steric control favors alkylation at the distal nitrogen (N1), yielding the 3-cyclopropyl-5-carboxylate product.

-

Electronics: The carboxylate is electron-withdrawing, making the adjacent nitrogen less nucleophilic. This reinforces alkylation at the distal nitrogen.

-

Validated Experimental Protocols

The following protocols are designed to be self-validating. Always monitor reaction progress via LCMS, looking for the characteristic Iodine isotope pattern (monoisotopic, but heavy mass) and the loss/gain of protecting groups.

Protocol A: Suzuki-Miyaura Cross-Coupling (C4 Functionalization)

Context: This protocol assumes the Carboxylic Acid is protected as a Methyl Ester to prevent catalyst poisoning.

Reagents:

-

Substrate: Methyl 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylate (1.0 equiv)

-

Boronic Acid: R-B(OH)₂ (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) — Chosen for stability against air/moisture.

-

Base: Cs₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

-

Degassing: In a microwave vial, combine the substrate, boronic acid, and base. Add solvents.[3][4][5] Sparge with Argon for 5 minutes. Critical: Oxygen is the enemy of Pd(0).

-

Catalyst Addition: Add Pd(dppf)Cl₂·DCM quickly and seal the vial.

-

Reaction: Heat to 90°C for 2-4 hours (or microwave at 100°C for 30 min).

-

Validation: Check LCMS. The starting material (M+H ~293 for methyl ester) should disappear. The product will lack the Iodine mass defect.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Amide Coupling (C3 Functionalization)

Context: Direct coupling of the free acid.

Reagents:

-

Substrate: 5-Cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid (1.0 equiv)

-

Amine: R-NH₂ (1.1 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step:

-

Activation: Dissolve the acid and DIPEA in DMF. Stir for 5 mins.

-

Addition: Add HATU. The solution often turns yellow. Stir for 5 mins to form the activated ester.

-

Coupling: Add the amine. Stir at Room Temperature for 2-12 hours.

-

Validation: LCMS should show M+H corresponding to Product. If starting material remains, add 0.2 equiv more HATU.

-

Workup: Critical Step: Acidify carefully with 1N HCl to pH 3 to precipitate the product (if solid) or extract into EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.

Strategic Workflow Visualization

The following diagram outlines the logical order of operations to avoid chemical incompatibilities (e.g., protecting group clashes).

Applications in Drug Discovery[1]

The 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid scaffold is not merely an intermediate; it is a bioisostere design element.

-

Kinase Inhibition: The pyrazole NH and N: often mimic the adenine ring of ATP, forming key hydrogen bonds with the hinge region of kinases. The cyclopropyl group fits into hydrophobic pockets (e.g., the gatekeeper region).

-

Metabolic Stability: The cyclopropyl group is often used to replace iso-propyl or tert-butyl groups. It resists CYP450-mediated hydroxylation better than alkyl chains due to the high C-H bond dissociation energy of the strained ring.

-

Fragment-Based Drug Design (FBDD): The molecule is a high-quality "fragment" (MW < 300, low logP) that can be grown in two directions (C3 and C4) to probe biological pockets.

References

-

BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9822, 5-methyl-1H-pyrazole-3-carboxylic acid (Analogous Physicochemical Data). Retrieved from

-

Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from

-

Royal Society of Chemistry. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. Retrieved from

-

Khan Academy. (2023). Reactivity of carboxylic acid derivatives. Retrieved from

Sources

5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid CAS number and identifiers

Core Identity & Synthetic Architecture for Medicinal Chemistry Applications

Executive Summary & Chemical Identity

5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid (CAS: 1290964-41-8) represents a high-value scaffold in modern drug discovery, particularly within the kinase inhibitor and fragment-based drug design (FBDD) landscapes. Its structural uniqueness lies in the juxtaposition of a lipophilic, conformationally restricted cyclopropyl motif with a highly reactive C4-iodine handle and a polar C3-carboxylic acid.

This trifunctional arrangement allows for orthogonal derivatization:

-

C4-Iodine: A prime site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

-

C3-Carboxylic Acid: Amenable to amide coupling, esterification, or Curtius rearrangement to amines.

-

N1-Nitrogen: Available for alkylation or arylation to tune solubility and metabolic stability.

Table 1: Chemical Passport

| Identifier Type | Value |

| CAS Number | 1290964-41-8 |

| IUPAC Name | 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid |

| SMILES | O=C(O)C1=NNC(C2CC2)=C1I |

| Molecular Formula | C7H7IN2O2 |

| Molecular Weight | 278.05 g/mol |

| InChI Key | Derived from structure |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |

Physicochemical Profile (Predicted & Observed)

Understanding the physicochemical boundaries is critical for assay development and formulation. The cyclopropyl group adds significant lipophilicity compared to a methyl group, while the iodine atom introduces halogen bonding potential and heavy atom effects.

Table 2: Key Physicochemical Properties

| Property | Value / Range | Context |

| LogP (Predicted) | ~1.8 - 2.2 | Cyclopropyl enhances lipophilicity vs. methyl analogs. |

| pKa (Acid) | ~3.5 - 4.0 | Carboxylic acid proton; typical for pyrazole-3-COOH. |

| pKa (Base) | ~11.0 - 12.0 | Pyrazole NH deprotonation. |

| Topological Polar Surface Area (TPSA) | ~65 Ų | Good permeability range for oral bioavailability. |

| H-Bond Donors/Acceptors | 2 / 3 | Balanced profile for protein-ligand interactions. |

Synthetic Architecture & Methodology

Strategic Pathway Diagram

The following logic flow illustrates the construction of the scaffold from commodity chemicals.

Caption: Convergent synthesis of CAS 1290964-41-8 via Claisen condensation and late-stage C4-iodination.

Detailed Experimental Protocol

Note on Safety: Iodine and hydrazine are hazardous. Work in a fume hood.

Stage 1: Scaffold Construction

-

Condensation: Charge a reactor with cyclopropyl methyl ketone (1.0 eq) and diethyl oxalate (1.2 eq) in anhydrous ethanol. Cool to 0°C.

-

Base Addition: Slowly add NaOEt (1.2 eq, 21% wt in EtOH) maintaining internal temp <10°C. Stir at RT for 12h. Checkpoint: LCMS shows consumption of ketone.

-

Cyclization: Cool the mixture to 0°C. Add Hydrazine hydrate (1.1 eq) dropwise. (Caution: Exothermic). Reflux for 2-4 hours.

-

Workup: Evaporate solvent. Partition residue between EtOAc and water. Dry organic layer (Na2SO4) and concentrate to yield the ethyl ester intermediate.

Stage 2: Critical Functionalization (The "Self-Validating" Step)

The iodination step determines the purity profile. Using N-Iodosuccinimide (NIS) in DMF is superior to elemental iodine for cleanliness in this specific substrate.

-

Hydrolysis: Treat the ester from Stage 1 with LiOH (3 eq) in THF/Water (1:1) at RT until clear. Acidify to pH 3 with 1N HCl to precipitate the 5-cyclopropyl-1H-pyrazole-3-carboxylic acid. Filter and dry.[1]

-

Iodination: Dissolve the acid (1.0 eq) in DMF (5 vol). Add NIS (1.1 eq) portion-wise at RT.

-

Mechanism:[2] The C4 position is the most electron-rich site. The cyclopropyl group donates electron density, facilitating electrophilic attack.

-

-

Validation (In-Process Control):

-

H-NMR: Monitor the disappearance of the C4-proton singlet (typically ~6.5 - 6.8 ppm).

-

LCMS: Mass shift from [M+H] (un-iodinated) to [M+H]+126 (iodinated).

-

-

Isolation: Pour reaction mixture into ice water containing 5% sodium thiosulfate (to quench iodine species). The product precipitates as a solid.[3] Filter, wash with water, and dry.

Applications in Drug Discovery

The 4-iodo-pyrazole motif is a "privileged structure" in kinase inhibition (e.g., targeting JAK, Aurora, or CDK kinases).

Derivatization Logic

The orthogonal reactivity allows this molecule to serve as a core hub.

Caption: Orthogonal functionalization strategies for library generation.

Case Study Relevance

Researchers utilizing this CAS number are typically engaged in:

-

Fragment-Based Screening: The acid moiety binds to polar pockets (e.g., lysine residues in ATP binding sites), while the cyclopropyl group fills hydrophobic sub-pockets.

-

Scaffold Hopping: Replacing a phenyl or t-butyl group with cyclopropyl to improve metabolic stability (blocking CYP450 oxidation sites).

References & Authority

The following sources validate the chemical identity, synthesis logic, and property data presented above.

-

BLDpharm. Product Information: 5-Cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid (CAS 1290964-41-8).[4] Retrieved from

-

ChemDiv. Compound Library Data: 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid.[5] Retrieved from

-

National Institutes of Health (PubChem). General Pyrazole Chemistry and Analogous Structures. (Analogous synthesis validation). Retrieved from

-

MDPI (Molecules). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties (Discussion of 4-amino-3-carboxypyrazole precursors). Retrieved from

-

Sigma-Aldrich. Product Specification: 4-Iodo-1H-pyrazole-3-carboxylic acid (Analogous Core). Retrieved from

Sources

- 1. 5-Acetyl-1H-Pyrazole-3-carboxylic acid | 1297537-45-1 [chemicalbook.com]

- 2. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 3. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines [mdpi.com]

- 4. 1290964-41-8|5-Cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. Compound 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid - Chemdiv [chemdiv.com]

Molecular weight and formula of 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid

A Versatile Halogenated Scaffold for Medicinal Chemistry

Executive Summary

5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid (CAS: 1290964-41-8) is a high-value heterocyclic intermediate used extensively in modern drug discovery. Characterized by a trifunctional core—a carboxylic acid for solubility/coupling, a cyclopropyl motif for metabolic stability, and a C4-iodine handle for cross-coupling—this molecule serves as a critical building block for kinase inhibitors, GPCR modulators, and anti-inflammatory agents. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and strategic utility in structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The molecule features a pyrazole core substituted at the 3, 4, and 5 positions.[1][2][3] The presence of the cyclopropyl group imparts unique steric and electronic properties (the "magic methyl" effect), while the iodine atom renders the scaffold reactive toward palladium-catalyzed transformations.

Table 1: Chemical Specifications

| Property | Data |

| IUPAC Name | 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid |

| CAS Number | 1290964-41-8 |

| Molecular Formula | C₇H₇IN₂O₂ |

| Molecular Weight | 278.05 g/mol |

| Exact Mass | 277.9552 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| pKa (Predicted) | ~3.5 (Carboxylic acid), ~11.5 (Pyrazole NH) |

| Topological Polar Surface Area | 66 Ų |

Synthetic Methodology

The synthesis of 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid typically follows a modular convergent pathway. The most robust protocol involves the construction of the pyrazole ring followed by regioselective electrophilic iodination.

3.1. Reaction Pathway Visualization

Figure 1: Step-wise synthetic route from commercially available precursors to the target acid.

3.2. Detailed Experimental Protocol

Step 1: Claisen Condensation

-

Reagents: Cyclopropyl methyl ketone (1.0 eq), Diethyl oxalate (1.1 eq), Sodium ethoxide (1.2 eq).

-

Procedure: To a solution of NaOEt in anhydrous ethanol at 0°C, add cyclopropyl methyl ketone dropwise. Stir for 15 minutes, then add diethyl oxalate. Allow the mixture to warm to room temperature and reflux for 4 hours.

-

Mechanism: Enolate formation followed by nucleophilic attack on the oxalate ester yields the

-diketoester.

Step 2: Pyrazole Cyclization

-

Reagents: Hydrazine hydrate (1.1 eq), Acetic acid (catalytic).

-

Procedure: Dissolve the diketoester residue in ethanol. Add hydrazine hydrate dropwise at 0°C. The reaction is exothermic. Stir at room temperature for 2 hours.

-

Validation: Formation of the pyrazole ring is confirmed by the disappearance of the diketone signals in NMR.

Step 3: Regioselective Iodination (Critical Step)

-

Reagents: N-Iodosuccinimide (NIS) (1.1 eq) or Iodine Monochloride (ICl).

-

Procedure: Dissolve the pyrazole ester in DMF or Acetonitrile. Add NIS portion-wise at room temperature. Stir for 4–12 hours.

-

Causality: The C4 position of the pyrazole ring is the most electron-rich (nucleophilic) site, allowing for highly selective electrophilic aromatic substitution without protecting the nitrogen, although N-iodination is a reversible side reaction.

Step 4: Hydrolysis

-

Reagents: Lithium Hydroxide (LiOH), THF/Water (1:1).

-

Procedure: Treat the iodinated ester with LiOH at ambient temperature until TLC shows full conversion. Acidify with 1M HCl to precipitate the title carboxylic acid.

Analytical Characterization

To ensure scientific integrity, the isolated product must meet the following spectral criteria:

-

¹H NMR (400 MHz, DMSO-d₆):

- 13.5 (br s, 1H, -COOH)

- 13.0 (br s, 1H, NH)

- 1.9–2.0 (m, 1H, Cyclopropyl CH)

- 0.9–1.1 (m, 4H, Cyclopropyl CH₂)

-

Note: Absence of the C4-H singlet (usually ~6.5 ppm in the non-iodinated precursor) confirms iodination.

-

LC-MS:

-

ESI+ m/z: 278.9 [M+H]⁺.

-

Characteristic Iodine isotope pattern is not applicable (monoisotopic), but mass defect is significant.

-

Medicinal Chemistry Applications

This scaffold is engineered for "Fragment-Based Drug Design" (FBDD). The iodine atom is not merely a substituent but a reactive handle for diversity-oriented synthesis.

5.1. Strategic Utility

-

The "Magic Methyl" Effect of Cyclopropyl: The cyclopropyl group is often used as a bioisostere for isopropyl or tert-butyl groups. It increases metabolic stability (blocking CYP450 oxidation sites) and improves potency by filling hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites).

-

C4-Iodine Reactivity: The C-I bond is weaker than C-Br or C-Cl, making it an excellent partner for Suzuki-Miyaura (aryl-aryl) or Sonogashira (aryl-alkyne) couplings under mild conditions.

5.2. Derivatization Logic

Figure 2: Primary derivatization vectors for SAR exploration.

Handling & Safety

-

Stability: The compound is stable at room temperature but should be stored at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent slow deiodination or oxidation over long periods.

-

Light Sensitivity: Organoiodides can be light-sensitive. Store in amber vials.

-

Hazards: Treat as a potential irritant. Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.

References

-

ChemDiv. "Compound 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid Data." ChemDiv Compound Database. Accessed 2024. Link

-

Waldo, J. P., & Larock, R. C. (2008). "Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles." The Journal of Organic Chemistry, 73(17), 6666–6670. Link

-

BLD Pharm. "Product Information: 5-Cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid (CAS 1290964-41-8)."[4] BLD Pharm Catalog. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 77022, 4-Iodopyrazole (Analogous Chemistry)." PubChem. Link

-

Cetin, A. (2020).[5] "Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications." ResearchGate.[5] Link

Sources

- 1. Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

- 4. 1290964-41-8|5-Cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: pKa Profiling of 5-Cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic Acid

The following technical guide details the physicochemical profiling and pKa determination of 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid . This document is structured for researchers requiring high-fidelity data for lead optimization and formulation.

Executive Summary

5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid is a critical scaffold in the synthesis of pyrazolo[3,4-b]quinolines and kinase inhibitors. Its physicochemical behavior is governed by two competing electronic effects: the electron-withdrawing iodine at C4 and the steric/hyperconjugative cyclopropyl group at C5.

Accurate determination of its acid dissociation constants (pKa) is essential for:

-

Solubility Optimization: Defining the pH range for maximum aqueous solubility (formulation).

-

Ligand-Target Interaction: Understanding the protonation state within the binding pocket (usually the mono-anionic or neutral tautomer).

-

Purification: Optimizing pH-gradient liquid chromatography.

This guide provides the theoretical ionization profile , a validated experimental protocol for insoluble scaffolds, and the computational logic for predictive modeling.

Physicochemical Profile & Theoretical pKa

Structural Ionization Analysis

The molecule contains two primary ionizable centers relevant to physiological pH and one center relevant only in highly acidic media.

| Group | Position | Type | Predicted pKa | Electronic Influence |

| Carboxylic Acid | C3 (-COOH) | Acidic | 2.8 – 3.2 | Iodine (C4): Strong inductive effect (-I) lowers pKa relative to unsubstituted pyrazole-3-COOH (pKa ~3.8). |

| Pyrazole NH | N1 (-NH-) | Weak Acid | 10.5 – 11.5 | Acidity Increase: The electron-withdrawing iodine and carboxylate stabilize the negative charge on the nitrogen, making it more acidic than unsubstituted pyrazole (pKa ~14). |

| Pyrazole N | N2 (=N-) | Basic | < 1.0 | Basicity Decrease: The proximity of the electron-withdrawing iodine and carboxylic acid renders the pyridine-like nitrogen effectively non-basic in aqueous solution. |

Ionization Pathway (Graphviz Visualization)

The following diagram illustrates the sequential deprotonation events.

[1]

Experimental Protocol: Determination of pKa for Insoluble Scaffolds

Due to the lipophilicity introduced by the iodine and cyclopropyl groups, this molecule likely exhibits poor aqueous solubility at low pH. Standard aqueous titration will fail due to precipitation.

Recommended Method: Potentiometric Titration in Cosolvent Systems (Yasuda-Shedlovsky Extrapolation).

Materials & Equipment

-

Instrument: Potentiometric titrator (e.g., Mettler Toledo T5 or Sirius T3).

-

Electrode: DGi115-SC (Glass pH electrode for non-aqueous titrations).

-

Titrant: 0.1 M KOH (Carbonate-free).

-

Cosolvent: Methanol (HPLC Grade). Why? Methanol is preferred over DMSO for potentiometry due to better defined dielectric constants.

Step-by-Step Methodology

-

Preparation of Solvent Ratios: Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) Methanol/Water.

-

Rationale: Measuring pKa at multiple dielectric constants (

) allows for linear extrapolation to 0% methanol (pure water).

-

-

Sample Dissolution: Weigh ~3–5 mg of the compound into the titration vessel. Dissolve completely in the 50% methanol mixture first to ensure solubility.

-

Titration (Acid to Base):

-

Adjust starting pH to ~1.5 using 0.1 M HCl.

-

Titrate with 0.1 M KOH until pH > 12.

-

Record potential (mV) vs. volume.

-

-

Data Processing (Yasuda-Shedlovsky): The apparent pKa (

) shifts linearly with the inverse of the dielectric constant. Use the equation:-

Plot

on the Y-axis. -

Plot

on the X-axis. -

Extrapolate to the value of water (

).

-

Workflow Diagram

Computational Prediction Workflow

If experimental material is limited, use the following computational workflow. This method combines conformational searching with DFT (Density Functional Theory) for high accuracy.

-

Conformational Search:

-

Tool: RDKit or Schrödinger MacroModel.

-

Generate conformers to account for the rotation of the cyclopropyl group and the carboxylic acid hydrogen bonding.

-

-

Geometry Optimization:

-

Level of Theory: B3LYP/6-311+G(d,p) using Gaussian or ORCA.

-

Solvation Model: SMD (Solvation Model based on Density) with water as the solvent.

-

-

Free Energy Calculation:

-

Calculate

for the neutral ( -

Calculate pKa using the thermodynamic cycle:

-

Applications & Implications

Solubility vs. pH

The solubility of this compound is pH-dependent.[1]

-

pH < 2: Low solubility (Neutral species dominates).

-

pH > 4: Solubility increases significantly as the carboxylic acid deprotonates to form the mono-anion.

-

Formulation Tip: For IV formulations, buffer the solution to pH > 7.5 to ensure the molecule remains in the mono-anionic state, preventing precipitation.

Chemical Reactivity

-

Esterification: The C3-COOH is sterically accessible. Standard Fischer esterification will proceed readily.

-

Suzuki Coupling: The C4-Iodine is highly reactive for Palladium-catalyzed cross-coupling. However, the acidic proton on the pyrazole NH can poison Pd catalysts. Protection of the pyrazole NH (e.g., with THP or SEM) is recommended before coupling.

References

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Link

- Fuguet, E., et al. (2005). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water extrapolation. Analytical Chemistry.

-

Claramunt, R. M., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile, water and gas-phase.[2] European Journal of Organic Chemistry.[2] (Source for pyrazole baseline pKa values).

Sources

Methodological & Application

Application Note: Scalable Synthesis of 5-Cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid

Here is a comprehensive Application Note and Protocol for the scalable preparation of 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid.

Executive Summary

5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid is a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., for oncology and inflammation targets). The iodine handle at the C4 position is essential for subsequent palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the cyclopropyl group provides metabolic stability and hydrophobic interaction potential.

This guide addresses the primary challenges in scaling this chemistry from medicinal chemistry (milligram) to process development (kilogram) scales:

-

Regiocontrol: Ensuring exclusive mono-iodination at the C4 position without over-iodination.

-

Process Safety: Managing the thermal hazards of hydrazine handling and exothermic Claisen condensations.

-

Purification Efficiency: Eliminating chromatographic steps in favor of crystallization to reduce solvent waste (Green Chemistry).

Chemical Strategy & Retrosynthesis

The synthetic route is designed for "telescoping" capability, where intermediates can often be used directly in the next step, though isolation is recommended for purity control at the pilot scale.

Strategic Pathway

-

Claisen Condensation: Cyclopropyl methyl ketone reacts with diethyl oxalate to form the

-diketo ester. -

Knorr Cyclization: Condensation with hydrazine builds the pyrazole core.

-

Electrophilic Halogenation: Regioselective C4-iodination using an oxidative iodine system (I

/H -

Saponification: Hydrolysis of the ester to the final acid.

Figure 1: Retrosynthetic pathway emphasizing the linear construction of the pyrazole core followed by functionalization.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Reaction Type: Claisen Condensation Critical Parameter: Temperature control during enolate formation.

-

Reagents:

-

Cyclopropyl methyl ketone (1.0 equiv)

-

Diethyl oxalate (1.2 equiv)

-

Sodium ethoxide (21 wt% in EtOH) (1.3 equiv)

-

Solvent: Absolute Ethanol (or Toluene for azeotropic drying)

-

Protocol:

-

Charge a reactor with Sodium ethoxide solution under N

atmosphere. Cool to 0–5 °C. -

Mix Cyclopropyl methyl ketone and Diethyl oxalate in a separate feed vessel.

-

Slow Addition: Add the mixture to the base over 1–2 hours, maintaining internal temperature <10 °C. Exothermic reaction.

-

Allow the mixture to warm to 20–25 °C and stir for 4–6 hours. Monitor by TLC or HPLC (disappearance of ketone).

-

Quench: Cool to 0 °C. Slowly add 1M HCl or acetic acid until pH ~4–5.

-

Workup: Dilute with water. Extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine.

-

Isolation: Concentrate in vacuo to yield the crude

-diketo ester as an oil.-

Note: The crude oil is sufficiently pure (>90%) for the next step. Distillation is possible but risky due to thermal instability.

-

Step 2: Cyclization to Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate

Reaction Type: Knorr Pyrazole Synthesis Critical Parameter: Hydrazine addition rate (Safety).

Protocol:

-

Dissolve the crude diketo ester (from Step 1) in Ethanol (5 vol).

-

Cool the solution to 0–5 °C.

-

Addition: Add Hydrazine hydrate (1.1 equiv) dropwise. Caution: Hydrazine is toxic and the reaction is exothermic.

-

Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

-

Workup: Concentrate the solvent to ~20% volume. Pour the residue into ice water.

-

Crystallization: The product often precipitates as a white/off-white solid. Filter and wash with cold water.

-

Drying: Vacuum oven at 45 °C.

-

Yield Expectation: 75–85% over two steps.

-

Step 3: Regioselective C4-Iodination

Reaction Type: Electrophilic Aromatic Substitution

Why this method? Using I

Protocol:

-

Suspend Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate (1.0 equiv) in Acetic Acid (or Water/Ethanol mixture for greener profile).

-

Add Iodine (I

) (0.6 equiv). -

Oxidant Addition: Add Hydrogen Peroxide (30% aq) (0.7 equiv) dropwise at 20–25 °C.

-

Mechanism:[2] H

O

-

-

Stir for 3–6 hours. Monitor HPLC for conversion of starting material.

-

Quench: Add 10% aqueous Sodium Thiosulfate (Na

S -

Isolation: The iodinated ester usually precipitates. Filter the solid.[3] If oil forms, extract with EtOAc.

-

Purification: Recrystallize from Ethanol/Water if necessary.

-

Target Purity: >98% HPLC.

-

Step 4: Hydrolysis to 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid

Reaction Type: Saponification

Protocol:

-

Dissolve the Iodinated Ester in THF/Water (3:1 ratio).

-

Add Lithium Hydroxide (LiOH·H

O) (2.5 equiv). -

Stir at 40–50 °C for 4 hours.

-

Workup: Evaporate THF. The aqueous residue contains the carboxylate salt.

-

Acidification: Cool to 5 °C. Acidify carefully with 2M HCl to pH 2–3.

-

Precipitation: The product will precipitate as a white solid.

-

Filtration: Filter, wash with water, and dry in a vacuum oven at 50 °C.

Process Safety & Logic (E-E-A-T)

Self-Validating Systems

-

Visual Checks: In Step 3, the persistence of the iodine color indicates unreacted oxidant; the disappearance upon thiosulfate addition validates quenching.

-

pH Control: In Step 4, precipitation only occurs at the isoelectric point/acidic pH. Failure to precipitate suggests incomplete hydrolysis or insufficient acidification.

Critical Process Parameters (CPPs)

| Step | Parameter | Range | Rationale |

| 1 | Addition Temp | <10 °C | Prevents polymerization of vinyl ketone impurities and controls exotherm. |

| 2 | Hydrazine Eq. | 1.05–1.1 | Excess leads to difficult removal; deficit leads to incomplete cyclization. |

| 3 | Oxidant Rate | Slow | Rapid addition of H |

| 4 | Final pH | 2.0–3.0 | Ensures full protonation of the carboxylic acid for max yield. |

Diagram: Reactor Setup for Iodination (Step 3)

Proper setup is crucial to manage the oxidative exotherm.

Figure 2: Process flow for the oxidative iodination step, highlighting safety controls.

References

-

Larock, R. C., et al. (2008). "Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles." Journal of Organic Chemistry. (Describes the mechanistic basis for pyrazole iodination).

-

BenchChem. (2025).[4] "A Comparative Guide to the Iodination of Pyrazoles." (Comparison of I2/H2O2 vs ICl methods for scale).

- Makino, K., et al. (2009). "Process for preparation of pyrazole derivatives." US Patent 2009/012421.

-

Sigma-Aldrich. "5-cyclopropyl-1H-pyrazole-3-carboxylic acid ethyl ester Product Sheet."

-

Organ, M. G., & Mayer, S. (2003). "Synthesis of 4-(5-iodo-3-methylpyrazolyl) phenylsulfonamide..." Journal of Combinatorial Chemistry. (Demonstrates utility of iodinated pyrazoles in Suzuki couplings).

Sources

- 1. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 2. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: 5-Cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid

Welcome to the dedicated technical resource for researchers working with 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered during the reaction work-up and purification of this important synthetic intermediate. Our goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your own laboratory settings.

Section 1: Post-Reaction Quenching and Initial Work-up

Q1: My reaction mixture has a persistent brown/purple color after the iodination step. What causes this, and how should I proceed?

Answer: A persistent brown or purple color is almost always due to the presence of unreacted elemental iodine (I₂). It is crucial to quench, or neutralize, this excess iodine before proceeding with the extraction. If left in the mixture, it can lead to the formation of colored impurities in your final product and potentially cause unwanted side reactions.

The standard and most effective method for quenching excess iodine is to wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1] Thiosulfate rapidly reduces iodine (I₂) to colorless iodide ions (I⁻), effectively removing the color and the reactive species from the organic phase. An alternative quenching agent is a solution of sodium bisulfite (NaHSO₃).[1]

Troubleshooting Protocol: Iodine Quench

-

After the initial reaction is complete, transfer the reaction mixture to a separatory funnel.

-

If you used an organic solvent, add water or a saturated ammonium chloride solution as indicated by your primary reaction protocol.[1]

-

Add a saturated aqueous solution of sodium thiosulfate.

-

Stopper the funnel and shake gently. You should observe the brown/purple color disappearing from the organic layer.

-

Allow the layers to separate. Drain the aqueous layer.

-

Repeat the wash if any color persists.

-

Proceed with your standard acid-base extraction.

Section 2: Acid-Base Extraction for Purification

Acid-base extraction is the cornerstone of purifying 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid. This technique leverages the acidic nature of the carboxylic acid group to selectively move the compound from an organic solvent into an aqueous basic solution, leaving non-acidic impurities behind.[2][3][4]

Q2: I'm performing an extraction with sodium bicarbonate, but I'm not getting efficient transfer of my product into the aqueous layer. What's going wrong?

Answer: This is a common issue that typically points to one of two problems: insufficient basification or solubility issues.

-

Insufficient Mixing/Contact Time: Ensure you are shaking the separatory funnel vigorously enough and for a sufficient duration (e.g., 1-2 minutes) to allow for the acid-base reaction and subsequent phase transfer to occur.

Q3: Should I use a stronger base like sodium hydroxide (NaOH) instead of sodium bicarbonate (NaHCO₃)?

Answer: It is generally recommended to start with the weakest base necessary to achieve the desired separation.[3] Sodium bicarbonate is ideal because it is strong enough to deprotonate the carboxylic acid but will not react with less acidic functionalities that might be present as impurities. Using a strong base like NaOH could cause undesired side reactions or lead to the extraction of other weakly acidic impurities (like phenols, if present), which would contaminate your final product. Stick with NaHCO₃ unless you have confirmed that it is ineffective.

Q4: After adding the base and shaking, a thick emulsion has formed between the layers. How can I resolve this?

Answer: Emulsion formation is common during extractions. It is caused by the stabilization of microscopic droplets of one solvent within the other. To break an emulsion:

-

Let it stand: Sometimes, time is all that is needed. Let the funnel sit undisturbed for 10-30 minutes.

-

Add Brine: Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to destabilize the emulsion and force the layers to separate.[2]

-

Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

-

Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can break the emulsion.

Q5: My product has been extracted into the aqueous basic layer. How do I recover it?

Answer: To recover your product, you must reverse the acid-base reaction. The water-soluble carboxylate salt needs to be protonated to regenerate the neutral, water-insoluble carboxylic acid, causing it to precipitate.[3]

Protocol: Product Precipitation

-

Transfer the combined basic aqueous extracts to a beaker.

-

Cool the beaker in an ice bath. This generally decreases the solubility of the product, leading to better recovery.

-

Slowly add a strong acid, such as 3M or 6M hydrochloric acid (HCl), dropwise while stirring.

-

Monitor the pH of the solution with pH paper. Continue adding acid until the solution is acidic (pH ~2-3).

-

You should observe a solid precipitating out of the solution.

-

Collect the solid product by vacuum filtration, wash it with cold water, and dry it thoroughly.

Q6: I've acidified the aqueous layer, but no solid has precipitated. What should I do now?

Answer: This can be an alarming situation, but it is often salvageable. It typically means either your product has some appreciable water solubility or the concentration is too low. The solution is to perform a "back-extraction."[5]

Troubleshooting Protocol: Failure to Precipitate

-

Transfer the acidified aqueous solution (which now contains your neutral product) back into a separatory funnel.

-

Extract this solution multiple times (e.g., 3x) with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Your product will move from the aqueous layer back into the organic solvent.

-

Combine the organic extracts.

-

Wash the combined organic layer with brine to remove excess water.[2]

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the solvent under reduced pressure to isolate your product.

Below is a workflow diagram illustrating the decision-making process for the entire acid-base extraction procedure.

Caption: Standard acid-base extraction workflow for isolating the carboxylic acid product.

Section 3: Final Purification and Analysis

Q7: My isolated product is still impure after extraction. What is the next step?

Answer: While acid-base extraction is powerful, it may not remove all impurities, especially those with similar acidic properties or those that were trapped in the precipitate. The most common next step is recrystallization.[7][8]

Finding a suitable solvent system for recrystallization is key. You are looking for a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot.

-

Good single solvents to try: Ethanol, isopropanol, acetone, ethyl acetate.

-

Good solvent pairs to try: Ethanol/water, ethyl acetate/hexane, acetone/water.

General Recrystallization Protocol:

-

Dissolve the impure solid in the minimum amount of hot solvent.

-

If the solution is colored, you can add a small amount of activated charcoal and hot filter to remove colored impurities.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

-

Dry the purified crystals thoroughly.

If recrystallization fails, column chromatography on silica gel may be necessary. However, because carboxylic acids can streak on silica, it is often necessary to add a small amount of acetic acid to the eluent or use deactivated silica gel.[8]

Section 4: Data and Reference Tables

To assist in your experimental design and troubleshooting, the following tables summarize key information.

Table 1: Work-up Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Persistent color in organic layer | Unreacted elemental iodine (I₂) | Wash with saturated aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[1] |

| Emulsion during extraction | High concentration, insufficient ionic strength | Let stand, add brine, swirl gently instead of shaking.[2] |

| Product won't extract to aqueous base | pH of aqueous layer is too low | Add more NaHCO₃ solution; check pH to ensure it is > 8. |

| No precipitate upon acidification | Product is somewhat water-soluble; low concentration | Perform a back-extraction into an organic solvent (e.g., DCM, ethyl acetate).[5] |

| Final product is off-white/colored | Trapped impurities | Recrystallize from a suitable solvent system (e.g., ethanol/water). |

| NMR shows unknown impurities | Side products from iodination (e.g., regioisomers) | Characterize impurities; optimize reaction conditions or purify by column chromatography.[9][10] |

Table 2: Common Iodination Methods for Pyrazoles

| Method | Reagent(s) | Solvent(s) | Key Features & Notes | Reference(s) |

| Green Method | I₂, H₂O₂ | Water | Environmentally friendly; reaction times can be long. Generates water as the only by-product. | [1][10] |

| Oxidative Iodination | I₂, Ceric Ammonium Nitrate (CAN) | Acetonitrile | Effective for regioselective C4-iodination, including on electron-deficient pyrazoles. | [1][11] |

| Electrophilic Iodination | N-Iodosuccinimide (NIS) | Various, often with acid | Efficient for a wide range of pyrazoles. Acidic media can enhance reactivity. | [1][12] |

| Halogen Exchange | n-BuLi, then I₂ | THF | Used to generate 5-iodo derivatives by lithiation followed by trapping with iodine. | [1][11] |

| Direct Iodination | Iodine Monochloride (ICl) | Dichloromethane | Highly effective for C4 iodination, particularly for 1-acyl pyrazoles. | [1][9] |

This guide is intended to provide a strong foundation for troubleshooting the work-up of 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid. For novel or unexpected issues, we always recommend a thorough literature search and small-scale test reactions before committing your bulk material.

References

- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. (2025). Benchchem.

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.

- Preparations of 4-Substituted 3-Carboxypyrazoles.

- Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. DergiPark.

- Electrooxidation Is a Promising Approach to Functionaliz

- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis. Benchchem.

- Method for purifying pyrazoles.

- Acid-Base Extraction. University of Colorado Boulder.

- Organic Acid-Base Extractions. Chemistry Steps.

- Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. PubMed Central.

- Green iodination of pyrazoles with iodine/hydrogen peroxide in water.

- 4.8: Acid-Base Extraction. Chemistry LibreTexts.

- Acid–base extraction. Wikipedia.

- Compound 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid. Chemdiv.

- Troubleshooting the reaction mechanism of pyrazole form

- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PubMed Central.

- 1290964-41-8|5-Cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid. BLDpharm.

- Acid-base Properties of Heterocycles. YouTube.

- Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit.

- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]

- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. researchgate.net [researchgate.net]

- 9. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Elemental analysis standards for 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid

Topic: Elemental Analysis Standards & Verification Protocols for 5-Cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic Acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Purity Paradox in Halogenated Heterocycles

In the high-stakes environment of pharmaceutical intermediate synthesis, 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid (CAS: 1290964-41-8) represents a critical scaffold, often utilized in the development of kinase inhibitors (e.g., LRRK2 targets). However, its characterization presents a specific analytical challenge: the high mass percentage of Iodine (~45%) and the nitrogen-rich pyrazole core create interferences that often render standard automated combustion analysis (CHN) insufficient or misleading.

This guide establishes the Theoretical Elemental Standards for this compound and objectively compares the traditional Combustion Analysis (CHN + Schöniger Flask) against the modern, orthogonal alternative of Quantitative NMR (qNMR) .

Theoretical Standards: The Baseline

Before any experimental comparison, the absolute standard must be defined. For C₇H₇IN₂O₂ , the theoretical elemental composition serves as the immutable reference point for all purity assessments.

Table 1: Theoretical Elemental Composition Standard

| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) | Acceptance Tolerance (Publishing) |

|---|---|---|---|---|---|

| Carbon (C) | 7 | 12.011 | 84.077 | 30.24% | ± 0.40% |

| Hydrogen (H) | 7 | 1.008 | 7.056 | 2.54% | ± 0.40% |

| Nitrogen (N) | 2 | 14.007 | 28.014 | 10.08% | ± 0.40% |

| Iodine (I) | 1 | 126.904 | 126.904 | 45.64% | ± 0.40% |

| Oxygen (O) | 2 | 15.999 | 31.998 | 11.51% | N/A (Usually calculated by difference) |

| Total | 19 | N/A | 278.05 | 100.00% | N/A |

Comparative Analysis: Traditional vs. Modern Methodologies

Method A: The Traditional Standard (Combustion + Titration)

The Historical "Gold Standard" for Journal Publication

Mechanism:

-

CHN: High-temperature combustion (>900°C) converts C to CO₂, H to H₂O, and N to N₂/NOx.

-

Iodine Determination: Standard CHN analyzers cannot reliably quantify Iodine; it often poisons oxidation catalysts (like Tungsten trioxide). Therefore, a separate Schöniger Oxygen Flask Combustion is required, followed by potentiometric titration.

Performance Profile:

-

Pros: Universally accepted by legacy journals; requires no reference standard of the analyte.

-

Cons: Destructive (requires ~5–10 mg); Iodine sublimation can cause low bias; high failure rate for "wet" samples (hygroscopic carboxylic acids).

-

Causality of Failure: The bulky Iodine atom at position 4 destabilizes the ring during combustion, leading to incomplete oxidation or soot formation, often resulting in Carbon values falling outside the ±0.4% range.

Method B: The Modern Alternative (qNMR)

The Orthogonal "Primary Ratio" Standard

Mechanism: Uses the integration ratio of a specific analyte proton signal against a certified internal standard (IS) (e.g., Maleic acid or TCNB) to calculate absolute purity directly.

Performance Profile:

-

Pros: Non-destructive; precise (<1% error); identifies nature of impurities (water, solvent, inorganic salts); no reference standard of the analyte needed.

-

Cons: Requires deuterated solvents; signal overlap can occur (though rare with the distinct cyclopropyl protons).

-

Causality of Success: The cyclopropyl protons (0.6–1.2 ppm) and the pyrazole NH are distinct. Iodine does not interfere with proton signals, making qNMR immune to the "Heavy Atom" effect that plagues combustion analysis.

Experimental Protocols (Self-Validating Systems)

Protocol A: Schöniger Flask Combustion for Iodine (The Halogen Standard)

Use this when a journal explicitly demands "Elemental Analysis" for halogens.

-

Preparation: Weigh accurately 5.00 mg (±0.002 mg) of the sample onto ashless filter paper. Fold into a "flag" with a fuse strip.

-

Combustion: Place 10 mL of absorbing solution (1% Hydrazine hydrate in water) into a 500 mL Schöniger flask. Flush with O₂ for 30s. Ignite the fuse and immediately insert the stopper.[1] Invert flask during combustion.

-

Validation Step: The solution must turn clear. If soot (black specs) is visible, reject the run . This is the self-validating check for complete combustion.

-

Titration: Acidify with HNO₃. Titrate with 0.01 N AgNO₃ using a silver electrode.

-

Calculation:

Protocol B: 1H-qNMR Purity Determination (The Precision Standard)

Recommended for internal QC and high-impact data packages.

-

Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® grade). It produces a sharp singlet at ~6.3 ppm (D₂O/DMSO), far from the cyclopropyl multiplets of the analyte.

-

Sample Prep:

-

Weigh ~10 mg of Analyte (

) and ~5 mg of IS ( -

Dissolve in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).

-

-

Acquisition:

-

Pulse delay (D1): Set to 60 seconds (must be > 5 × T1 relaxation time).

-

Scans: 16 or 32.

-

-

Processing: Phase and baseline correct manually. Integrate the IS singlet (set to defined value) and the Cyclopropyl-CH multiplet (1H) at position 5.

-

Calculation (Self-Validating Formula):

Where

Decision Matrix & Workflow Visualization

The following diagram illustrates the logical flow for selecting the appropriate validation method based on the stage of drug development.

Caption: Analytical decision matrix for verifying 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid. Path B is recommended for internal accuracy.

Data Comparison: Performance Metrics

Table 2: Head-to-Head Method Performance

| Feature | Combustion Analysis (EA) | Quantitative NMR (qNMR) |

| Sample Requirement | >5 mg (Destructive) | <5 mg (Recoverable) |

| Iodine Handling | Poor. Requires separate flask combustion; prone to sublimation errors. | Excellent. Iodine is "invisible" and does not interfere with H signals. |

| Precision | ± 0.4% (Absolute error) | ± 0.5 - 1.0% (Relative standard deviation) |

| Information Output | Bulk % only. Cannot distinguish between wet sample and impure sample easily. | Specific purity + Molar ratio of solvents/salts. |

| Cost/Time | High (Labor intensive for Schöniger) | Low (Automated acquisition < 15 mins) |

| Recommendation | Use only for publication compliance. | Primary standard for drug development. |

References

-

Schöniger, W. (1955).[3] "Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen." Mikrochimica Acta, 43(1), 123–129. Link

-

Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 55(6), 2772–2772. Link

-

Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

-

Exeter Analytical. (2023). "Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method."[4][5] Technical Application Note. Link

-

PubChem. (2025).[6] "Compound Summary: 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid." National Library of Medicine. Link

Sources

- 1. Oxygen flask combustion method [unacademy.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. exeteranalytical.co.uk [exeteranalytical.co.uk]

- 5. youtube.com [youtube.com]

- 6. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-, 3-ethyl ester | C12H12N2O6S | CID 80814 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety Operating Guide

Proper Disposal of 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid: A Comprehensive Guide for Laboratory Professionals

Researchers and drug development professionals handling novel chemical entities are at the forefront of innovation. With this privilege comes the profound responsibility of ensuring safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid, a halogenated heterocyclic compound. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds and established best practices for hazardous waste management to provide a reliable operational plan.

Hazard Assessment and Core Principles

Understanding the potential hazards of 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid is paramount for its safe handling and disposal. Based on the known risks of similar iodo-pyrazole derivatives, this compound should be treated as hazardous. The primary concerns are:

-

Acute Toxicity (Oral): Similar compounds are harmful if swallowed.

-

Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.

-

Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.

Given these potential hazards, the core principle of disposal is to prevent any release into the environment and to ensure the safety of all personnel. All waste containing this compound must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE) and Safety Measures

Prior to handling any waste containing 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid, all personnel must be equipped with the appropriate PPE. The causality behind these choices is to create a barrier against the identified hazards.

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical safety goggles | Protects against splashes and dust, preventing serious eye irritation. |

| Hand Protection | Nitrile gloves | Provides a chemical-resistant barrier to prevent skin contact and irritation. |

| Body Protection | Laboratory coat | Protects against incidental contact with contaminated surfaces. |

| Respiratory Protection | NIOSH-approved respirator | Recommended when handling powders outside of a fume hood to prevent respiratory irritation. |

All handling of the solid compound or solutions should be performed in a certified chemical fume hood to minimize the risk of inhalation. An eyewash station and safety shower must be readily accessible.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid waste. This process is designed to be a self-validating system, ensuring that waste is correctly identified, segregated, and prepared for final disposal by a licensed hazardous waste contractor.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions. This compound falls into the category of halogenated organic waste .

-

Action: Collect all waste materials containing 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid in a dedicated, clearly labeled waste container. This includes:

-

Unused or expired solid compound.

-

Contaminated consumables (e.g., weighing paper, pipette tips, gloves).

-

Solutions containing the compound.

-

-

Causality: Segregating halogenated organic waste from other waste streams, such as non-halogenated solvents or aqueous waste, is a requirement by hazardous waste management services to ensure proper treatment and disposal, typically via incineration at high temperatures.

Step 2: Container Selection and Labeling

The choice of container and its labeling are crucial for safety and regulatory compliance.

-

Action:

-

Select a container made of a material compatible with the waste, such as high-density polyethylene (HDPE) for solids and liquids.

-

The container must have a secure, leak-proof screw-top cap.

-

Label the container clearly with "HAZARDOUS WASTE," the full chemical name: "5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid," and the approximate concentration and quantity.

-

-

Causality: A robust and compatible container prevents leaks and spills. Accurate labeling ensures that waste handlers are aware of the contents and associated hazards, facilitating proper disposal and preventing accidental mixing with incompatible substances.

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

-

Action:

-

Keep the hazardous waste container closed at all times, except when adding waste.

-

Store the container in a secondary containment bin within the SAA.

-

The SAA should be located at or near the point of generation and under the control of laboratory personnel.

-

-

Causality: Proper storage minimizes the risk of spills and exposure. Secondary containment provides an additional layer of protection in case of a primary container failure. Keeping the container closed prevents the release of potentially harmful vapors.

Step 4: Arranging for Professional Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash.

-

Action:

-

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

-

Provide the EHS department with a complete and accurate description of the waste.

-

-

Causality: Licensed hazardous waste disposal companies have the expertise and facilities to handle and dispose of chemical waste in a manner that is safe for human health and the environment, and in compliance with all federal, state, and local regulations.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate the hazards.

-

Small Spills (in a chemical fume hood):

-

Ensure your PPE is intact.

-

Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).

-

Carefully collect the absorbent material into the designated hazardous waste container.

-

Decontaminate the area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.

-

-

Large Spills (or any spill outside a fume hood):

-

Evacuate the immediate area.

-

Alert colleagues and your laboratory supervisor.

-

Contact your institution's EHS or emergency response team.

-

Prevent entry into the affected area until it has been cleared by trained personnel.

-

Visualization of the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid.

Caption: Disposal workflow for 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid.

References

-

Fisher Scientific. Safety Data Sheet for 4-Nitro-1H-pyrazole-3-carboxylic acid. Link

-

Sigma-Aldrich. Safety Data Sheet for 1H-Pyrazole-3-carboxylic acid. Link

-

U.S. Environmental Protection Agency. Managing Your Hazardous Waste: A Guide for Small Businesses. Link

-

Occupational Safety and Health Administration. Hazard Communication Standard. Link

-

Bucknell University. Hazardous Waste Segregation. Link

Personal Protective Equipment (PPE) & Handling Guide: 5-Cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic Acid

[1][2]

Executive Safety Summary

5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid is a functionalized heterocyclic building block, frequently employed as a scaffold in the synthesis of kinase inhibitors. Its handling requires a nuanced approach that goes beyond standard "lab safety."

The presence of the iodine atom introduces distinct mass and potential photoreactivity issues, while the cyclopropyl moiety increases lipophilicity compared to simple pyrazoles, potentially facilitating dermal absorption. The carboxylic acid functionality mandates strict pH control and eye protection.

Core Directive: Treat as a Potent Irritant and Sensitizer . All handling of the solid powder must occur within a certified chemical fume hood.

Hazard Architecture: Deconstructing the Risk

To select the correct PPE, we must understand the "Why" behind the hazard. This molecule presents a tripartite risk profile:

| Functional Group | Associated Hazard | Physiological Impact |

| Carboxylic Acid (-COOH) | Corrosivity/Acidity | Direct irritant to mucous membranes (eyes/lungs). Lowers pH of local moisture on skin. |

| Iodo-Substituent (-I) | Sensitization & Reactivity | Halogenated heterocycles can act as sensitizers. Carbon-Iodine bonds can be labile under strong light, releasing free iodine ( |

| Cyclopropyl Ring | Lipophilicity | Increases the molecule's ability to penetrate the lipid bilayer of the skin, making dermal exposure more consequential than hydrophilic acids. |

The PPE Defense System (Layered Protocol)

Do not rely on a single barrier. Use a "Swiss Cheese" model where multiple layers cover the weaknesses of others.

A. Respiratory Protection (The Primary Barrier)

-

Standard Operation: Engineering Controls are non-negotiable. Handle all solids in a Class II, Type A2 Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.

-

Outside Containment: If weighing outside a hood is unavoidable (not recommended), use a Powered Air-Purifying Respirator (PAPR) or a half-face respirator with P100 (HEPA) cartridges .

-

Why? The solid is likely a fine powder. Simple N95s offer insufficient face-seal protection against pharmaceutical intermediates with unknown toxicology.

-

B. Ocular Protection[3]

-

Requirement: Chemical Splash Goggles (Indirect Vent).

-

Contraindication: Do not rely on standard safety glasses. The carboxylic acid moiety creates a high risk of severe corneal damage if dust enters the eye gap.

C. Dermal Protection (The Double-Glove Protocol)

Due to the cyclopropyl group's lipophilicity, standard latex is permeable.

-

Inner Layer: 4 mil Nitrile (Inspection White).

-

Outer Layer: 5-8 mil Nitrile or Neoprene (High Dexterity).

-

Technique: "Change on Contamination." If the outer glove is stained or splashed, strip and replace immediately. Do not wait for breakthrough.

D. Body Shielding

-

Standard: High-neck laboratory coat (buttoned/snapped to the top).

-

High Quantity (>10g): Tyvek® sleeve covers are recommended to bridge the gap between glove and lab coat cuff.

Decision Logic: PPE Selection

The following graph illustrates the decision-making process for selecting controls based on the operation scale.

Figure 1: Risk-based hierarchy for selecting engineering controls and PPE based on the quantity of 5-cyclopropyl-4-iodo-1H-pyrazole-3-carboxylic acid handled.

Operational Protocols

Protocol A: Weighing & Transfer

-

Static Control: Pyrazoles are often electrostatic. Use an ionizing fan or anti-static gun inside the hood to prevent "powder fly-away."

-

Taring: Tare the vial before adding the solid. Avoid reaching into the stock container with a spatula; pour carefully into a secondary weighing boat if possible.

-

Solubilization: Dissolve the solid in the appropriate solvent (DMSO, DMF, or Methanol) inside the hood before transporting it to analytical instruments.

Protocol B: Waste Disposal (Critical)

This molecule contains Iodine . It is a Halogenated Organic .[1]

-

Strict Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol waste).[2]

-

Reasoning: Halogenated waste requires high-temperature incineration. Mixing it with non-halogenated waste contaminates the cheaper stream, exponentially increasing disposal costs and creating potential incompatibilities.

Emergency Response & Spill Logic

Scenario: A 5g bottle drops and shatters inside the fume hood.

-

Alert: Announce the spill.

-

Assess: Is it powder or solution?

-

Action:

-

Powder: Do not dry sweep (creates dust).[3] Cover with wet paper towels (dampened with water) to suppress dust, then wipe up.

-

Solution: Absorb with vermiculite or spill pads.

-

-

Decontaminate: Wipe surface with 10% Sodium Thiosulfate (if iodine staining is visible) followed by soap and water.

-

Disposal: All cleanup materials go into Halogenated Solid Waste .

Figure 2: Logical flow for spill remediation, prioritizing dust suppression for solids.

References

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[4] [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

-

American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Managing Hazardous Waste. [Link]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.